molecular formula C8H11N3O B2882370 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane CAS No. 2031259-34-2

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B2882370
CAS No.: 2031259-34-2
M. Wt: 165.196
InChI Key: NOAWNIBBMPGQEN-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[211]hexane is a heterocyclic compound that features a bicyclic structure with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted hydrazide with an appropriate carboxylic acid derivative under dehydrative conditions to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.

    Bicyclic Heterocycles: Compounds with similar bicyclic structures, such as bicyclo[2.2.1]heptane derivatives, can be compared in terms of their stability and reactivity.

Uniqueness

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane is unique due to its combination of the oxadiazole ring and the bicyclic structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-azabicyclo[2.1.1]hexan-1-yl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-10-11-7(12-5)8-2-6(3-8)4-9-8/h6,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAWNIBBMPGQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C23CC(C2)CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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